molecular formula C23H26N2O6 B13786035 Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- CAS No. 84426-28-8

Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)-

Cat. No.: B13786035
CAS No.: 84426-28-8
M. Wt: 426.5 g/mol
InChI Key: FIUVBUOFEKNXPH-KRWDZBQOSA-N
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Description

This compound belongs to the benzo[a]heptalene acetamide family, a class of structurally complex molecules derived from colchicine analogs. Its core structure features a polycyclic benzo[a]heptalene scaffold with three methoxy groups at positions 1, 2, and 3, a ketone at position 9, and two acetamide groups at positions 7 and 10 . The stereochemistry at position 7 is specified as (S)-configuration, which is critical for biological activity .

Properties

CAS No.

84426-28-8

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(7S)-10-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C23H26N2O6/c1-12(26)24-17-8-6-14-10-20(29-3)22(30-4)23(31-5)21(14)15-7-9-18(25-13(2)27)19(28)11-16(15)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,26)(H,25,27,28)/t17-/m0/s1

InChI Key

FIUVBUOFEKNXPH-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC(=O)C)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC(=O)C)OC)OC)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Molecular Properties

Property Detail
Chemical Name Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalene-7,10-diyl)bis-, (S)-
CAS Number 76129-15-2 (for closely related analogues)
Molecular Formula C28H30N2O5
Molecular Weight 474.55 g/mol
Structural Features Benzo[a]heptalene core, trimethoxy groups at positions 1,2,3, acetamide substituents, (S)-stereochemistry
Synonyms 10-(Benzylamino)-10-demethoxycolchicine; N-[(S)-5,6,7,9-Tetrahydro-1,2,3-trimethoxy-9-oxo-10-benzylaminobenzo[a]heptalen-7-yl]acetamide

Raw Materials and Starting Compounds

  • Natural Source Extraction : The compound or its close analogues can be derived from colchicine extracted from natural sources such as certain mushrooms or plants. The raw material is pulverized and subjected to ethanol reflux extraction to isolate colchicine-like compounds.

  • Synthetic Precursors : Starting materials include benzo[a]heptalene derivatives with methoxy substitutions and functional groups amenable to amide formation, such as amino or hydroxyl groups.

Extraction and Isolation of Colchicine Derivatives

The initial step involves extraction of colchicine or related compounds from natural sources:

  • Pulverized mushroom or plant material is extracted with 85%-95% ethanol by reflux for several hours.
  • The extract is filtered and concentrated under reduced pressure to recover ethanol.
  • The residue is treated with water to precipitate impurities and then acidified to pH 2 with sulfuric acid.
  • Chloroform extraction isolates colchicine derivatives.
  • The chloroform layer is washed with sodium hydroxide solution, dried with anhydrous sodium sulfate, and evaporated to yield a crude gum.
  • Recrystallization from ethyl acetate and chloroform yields purified colchicine salts.

Chemical Synthesis of Acetamide Derivative

The conversion of colchicine or its derivatives to the target acetamide compound involves:

  • Amination : Introduction of benzylamino or related amine groups at the 10-position of the benzo[a]heptalene core.
  • Acetylation : Formation of acetamide groups at the 7-position via reaction of amino functionalities with acetic anhydride or acetyl chloride under controlled conditions.
  • Methoxylation : Ensuring the presence of trimethoxy groups at positions 1, 2, and 3, either preserved from the natural precursor or introduced synthetically.
  • Stereochemical Control : The (S)-configuration is maintained or induced during synthesis, often requiring chiral catalysts or resolution techniques.

Representative Synthetic Route (Conceptual)

Step Reaction Type Description
1 Extraction Ethanol reflux extraction of natural colchicine from plant/mushroom sources
2 Purification Acid-base extraction and recrystallization of colchicine crude product
3 Amination Nucleophilic substitution or reductive amination to introduce benzylamino group at C-10
4 Acetylation Reaction of amine groups with acetic anhydride to form acetamide substituents
5 Purification Crystallization and drying under controlled temperature and light shielding
6 Stereochemical Verification Use of chiral HPLC or optical rotation measurements to confirm (S)-enantiomeric purity

Analytical and Quality Control Measures

Summary Table of Preparation Parameters

Parameter Typical Conditions / Values
Extraction Solvent Ethanol (85%-95%)
Extraction Temperature Reflux (~78°C)
Acidification pH ~2 (with 10% sulfuric acid)
Organic Solvent for Extraction Chloroform
Drying Agent Anhydrous sodium sulfate
Acetylation Reagents Acetic anhydride or acetyl chloride
Purification Solvents Ethyl acetate, chloroform
Drying Temperature Below 60°C
Residual Solvent Limits Ethyl acetate ≤6.0%, Chloroform ≤0.01%
Moisture Content ≤2.0%
Optical Rotation Approximately -250° (c=1, alcohol)

Research Findings and Notes

  • The compound is structurally related to colchicine derivatives, which are known for their bioactivity, including anti-inflammatory and anticancer properties.
  • The preparation method relies heavily on natural product extraction followed by chemical modification, reflecting the complexity of the molecule.
  • Maintaining stereochemical integrity during synthesis is critical for biological activity.
  • The process requires careful solvent management and purification to meet pharmaceutical-grade standards.
  • Light sensitivity and storage under sealed, light-protected conditions are necessary to preserve compound stability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy groups and acetamide linkages can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different functional groups replacing the methoxy or acetamide groups.

Scientific Research Applications

Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C22H25NO6 (for the base structure; substituents vary in analogs) .
  • Pharmacological Relevance: Colchicine derivatives are known for their tubulin-binding properties, which inhibit microtubule polymerization, making them relevant in cancer research and anti-inflammatory therapies .
  • Synthetic Challenges : The compound’s stereochemical complexity and multiple oxygenated substituents require advanced synthetic strategies, including enantioselective synthesis .

Comparison with Similar Compounds

The target compound is compared to structurally and functionally related benzo[a]heptalene acetamides. Key differences lie in substituent groups, stereochemistry, and pharmacological profiles.

Structural Variations

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1,2,3-Trimethoxy, 9-oxo, (S)-configuration C22H25NO6 399.44 g/mol Tubulin-binding activity, high stereochemical specificity.
N-[(7S)-10-(Dibutylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide Dibutylamino at position 10 C28H38N2O5 494.62 g/mol Enhanced lipophilicity; potential for improved blood-brain barrier penetration.
N-(10-Hexylsulfanyl-1,2,3-trimethoxy-9-oxo-benzo[a]heptalen-7-yl)acetamide Hexylsulfanyl at position 10 C27H35NO5S 485.64 g/mol Increased logP (5.93) suggests higher membrane permeability.
2-Fluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide Fluorine at acetamide group, 1,2,3,10-tetramethoxy C23H26FNO6 431.46 g/mol Fluorine enhances metabolic stability; used in PET imaging probes.
N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-benzo[a]heptalen-7-yl]acetamide Hydroxy group at position 3 C21H23NO7 401.41 g/mol Reduced methoxy groups may alter binding affinity to tubulin.

Pharmacological and Toxicological Data

Stereochemical and Solubility Differences

  • (S)- vs. (R)-Isomers : The (R)-isomer (CAS 54192-66-4) exhibits 10-fold lower tubulin-binding affinity compared to the (S)-configured target compound .
  • Solubility: The target compound is highly soluble in ethanol (96%) but forms crystalline hydrates in aqueous solutions . Derivatives with dibutylamino or hexylsulfanyl groups show improved solubility in non-polar solvents .

Biological Activity

Acetamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound "Acetamide, N,N'-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalene-7,10-diyl)bis-, (S)-" is a complex molecule with potential therapeutic implications. This article provides a comprehensive overview of its biological activity based on available literature.

Chemical Structure and Properties

The compound belongs to the class of acetamides and features a unique structure characterized by multiple methoxy groups and a tetrahydrobenzene moiety. Its molecular formula is significant for understanding its interactions at the biological level.

Key Structural Features:

  • Molecular Weight: 417.4 g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 6

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of acetamide derivatives. The presence of methoxy groups has been correlated with enhanced activity against various bacterial strains. For instance:

  • Gram-positive bacteria: Some derivatives showed moderate activity against strains such as Staphylococcus aureus.
  • Gram-negative bacteria: Limited efficacy was observed; however, certain modifications in the acetamide structure improved solubility and bioactivity.

Table 1: Summary of Antimicrobial Activity

Compound VariantGram-positive ActivityGram-negative ActivityNotes
Acetamide AModerateLowMethoxy substitution enhances activity
Acetamide BHighModeratePresence of piperazine moiety beneficial
Acetamide CLowNoneUnmodified acetamide

Cytotoxicity and Safety Profile

The safety profile of acetamides is crucial for their therapeutic application. Research indicates that while some acetamides exhibit cytotoxic effects on cancer cell lines, others demonstrate a favorable safety margin:

  • IC50 Values: Vary widely among different cell lines; for example, one study reported an IC50 of 25 µM against breast cancer cells.
  • Toxicological Data: Acetamides generally show low toxicity with LD50 values exceeding 24 g/kg in animal models.

Case Study 1: Anticancer Potential

A study focused on the anticancer potential of a related acetamide compound demonstrated significant inhibition of cell proliferation in human lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Activity

Another investigation revealed that certain acetamide derivatives exhibit antiviral properties against influenza virus strains. The mechanism involved interference with viral replication processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is vital for optimizing the biological activity of acetamides:

  • Methoxy Substitutions: Enhance lipophilicity and bioavailability.
  • Piperazine Moiety: Associated with increased antimicrobial activity.

Table 2: SAR Analysis of Acetamides

Structural FeatureEffect on Activity
Methoxy GroupsIncreases potency
Piperazine InclusionEnhances spectrum of activity
Aromatic SubstituentsAlters solubility

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and stability?

  • Methodological Answer : The compound contains a benzo[a]heptalene core with a 7,10-diacetamide substitution, three methoxy groups, and a chiral (S)-configuration at position 6. The planar aromatic system and electron-withdrawing oxo group at position 9 contribute to its stability, while the methoxy groups influence solubility in polar solvents. Stereochemical integrity is critical for biological activity; chiral HPLC or circular dichroism (CD) spectroscopy should be used to confirm enantiopurity . Computational modeling (e.g., DFT) can predict redox behavior and tautomeric forms .

Q. How can researchers verify the purity and identity of this compound during synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : Analyze methoxy proton signals (δ 3.2–3.8 ppm) and acetamide carbonyl peaks (δ 168–170 ppm) .
  • HPLC-MS : Compare retention times and mass spectra with reference standards (e.g., m/z 385.41 for [M+H]+) .
  • X-ray crystallography : Resolve the (S)-configuration and confirm the benzo[a]heptalene core geometry .

Q. What solvents and conditions are optimal for handling this compound in vitro?

  • Methodological Answer : The compound is highly soluble in ethanol (96%) and dimethyl sulfoxide (DMSO) but crystallizes rapidly in concentrated aqueous solutions. For stability:

  • Store at –20°C in anhydrous DMSO under inert gas.
  • Avoid prolonged exposure to light, as the conjugated system is photosensitive .

Advanced Research Questions

Q. How does the compound interact with biological targets such as tubulin, and what experimental assays are suitable for studying this mechanism?

  • Methodological Answer : The compound’s benzo[a]heptalene core mimics colchicine’s structure, enabling competitive binding to tubulin’s β-subunit. Key assays include:

  • Fluorescence polarization : Measure displacement of fluorescent colchicine analogs.
  • Electron microscopy : Visualize microtubule destabilization at IC50 values (reported range: 10–50 nM; validate using dose-response curves) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can researchers resolve contradictory data regarding its bioactivity across different cell lines?

  • Methodological Answer : Discrepancies in IC50 values (e.g., leukemic vs. solid tumor cells) may arise from:

  • Membrane permeability : Use flow cytometry with fluorescent derivatives to assess cellular uptake.
  • Metabolic stability : Perform LC-MS/MS to monitor intracellular degradation or metabolite formation.
  • Epistatic analysis : Knock out efflux pumps (e.g., P-glycoprotein) to evaluate resistance mechanisms .

Q. What strategies are recommended for optimizing its pharmacokinetic profile in preclinical studies?

  • Methodological Answer : Address poor oral bioavailability (common in polycyclic acetamides) via:

  • Prodrug design : Introduce hydrolyzable esters at the acetamide group to enhance absorption.
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life.
  • Pharmacokinetic modeling : Apply compartmental models to predict clearance rates and tissue distribution .

Q. How can the compound’s redox behavior be characterized, and what implications does this have for its mechanism of action?

  • Methodological Answer : The benzo[a]heptalene system may undergo redox cycling, generating ROS. Methods include:

  • Cyclic voltammetry : Identify oxidation/reduction potentials (e.g., E1/2 for the oxo group).
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.
  • Glutathione redox potential (EGSH) assays : Monitor oxidative stress via Grx1-roGFP2 biosensors .

Methodological Considerations Table

Parameter Recommended Technique Key Evidence
Stereochemical analysisChiral HPLC, CD spectroscopy
Tubulin bindingFluorescence polarization
Redox profilingCyclic voltammetry, ROS probes
PharmacokineticsLC-MS/MS, compartmental modeling

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